Alizapride hydrochloride
Vue d'ensemble
Description
Alizapride hydrochloride is a dopamine antagonist that is capable of demonstrating both prokinetic and antiemetic effects . This kind of pharmacological activity makes it effective for use in the treatment of various kinds of nausea and vomiting, including that which may occur postoperatively .
Molecular Structure Analysis
The molecular formula of this compound is C16H22ClN5O2 . The molecular weight is 351.831 Da . The InChI key is BRECEDGYMYXGNF-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Pharmacodynamics and Toxicity : Alizapride hydrochloride shows little toxicity and primarily affects the central nervous system. It is effective against emesis induced by apomorphine and dihydrogenated ergot alkaloids in dogs and has minor central antidopaminergic effects, which are less marked than those seen with metoclopramide. It does not have anticonvulsant or analgesic effects and has little action on the autonomic nervous system or on the cardiovascular system (Laville & Margarit, 1982).
Comparative Efficacy in Chemotherapy-induced Emesis : In a study comparing alizapride and prochlorperazine in patients treated with chemotherapy containing cisplatin, alizapride provided complete protection against emesis in a smaller percentage of patients compared to prochlorperazine. The duration of emesis was also longer with alizapride (Roché et al., 1987).
Comparison with Metoclopramide in Chemotherapy-induced Emesis : Alizapride was less effective than high-dose metoclopramide in reducing vomiting episodes and the volume of emesis in patients undergoing chemotherapy. It also exhibited more side effects than metoclopramide (Joss et al., 1986).
Effect on Sphincter of Oddi Motor Function : A study evaluated the effect of alizapride on the human sphincter of Oddi, suggesting its potential use in premedication for endoscopy of the upper digestive tract (Warzée & Dive, 1988).
Efficacy in Surgical Procedures : In a study on middle ear surgery, a highly emetic procedure, postoperative preventive treatment with alizapride was found to be highly effective for the prevention of nausea and vomiting, without the need for preoperative loading (Scholtes et al., 1991).
Pharmacokinetics in Children : A study aimed to optimize the use of alizapride in children receiving chemotherapy found that dosage per unit of body weight should be higher in children than in adults, and higher in infants than in older children (Rey et al., 2001).
Mécanisme D'action
Safety and Hazards
Alizapride hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin, eye, and clothing .
Analyse Biochimique
Biochemical Properties
Alizapride hydrochloride interacts with D2 receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS) . This antagonist activity at D2 receptors is the key biochemical interaction that enables this compound to prevent nausea and vomiting triggered by most stimuli .
Cellular Effects
The primary cellular effect of this compound is its ability to prevent nausea and vomiting. This is achieved through its antagonist activity at D2 receptors in the CTZ of the CNS . By blocking these receptors, this compound can prevent the triggering of nausea and vomiting responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with D2 receptors in the CTZ of the CNS . As a dopamine antagonist, this compound binds to these receptors, preventing dopamine from exerting its usual effects. This blockade of D2 receptors is what prevents the triggering of nausea and vomiting responses .
Propriétés
IUPAC Name |
6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-2H-benzotriazole-5-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRECEDGYMYXGNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974759 | |
Record name | 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-87-3 | |
Record name | Alizapride hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-N-{[1-(prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-6-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALIZAPRIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BT72BOQ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in synthesizing Alizapride Hydrochloride?
A1: The synthesis of this compound involves a multi-step process []. The research highlights six key stages:
Q2: What analytical techniques have been used to quantify this compound in pharmaceutical formulations?
A2: A study employed conductometric titration with three different ion-pairing reagents for the determination of this compound in pharmaceutical formulations []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.